Chenodeoxycholic Acid

Description

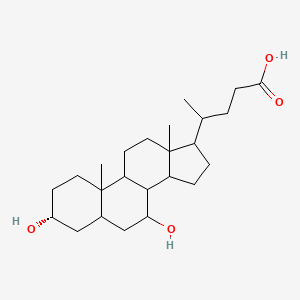

Structure

3D Structure

Propriétés

IUPAC Name |

(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDATBOHQWOJDD-BSWAIDMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020260 | |

| Record name | Chenodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chenodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000518 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.0899 mg/mL | |

| Record name | Chenodeoxycholic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06777 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chenodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000518 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

474-25-9 | |

| Record name | Chenodeoxycholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chenodiol [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chenodeoxycholic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06777 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chenodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chenodeoxycholic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHENODIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GEI24LG0J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chenodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000518 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

168-171, 165 - 167 °C | |

| Record name | Chenodeoxycholic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06777 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chenodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000518 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Synthesis of Chenodeoxycholic Acid from Cholesterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of chenodeoxycholic acid (CDCA) from cholesterol. It details the core biochemical pathways, their regulation, and the experimental methodologies used to investigate these processes. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development in the fields of hepatology, gastroenterology, and metabolic diseases.

Introduction to this compound

This compound (CDCA) is one of the two primary bile acids synthesized in the human liver, the other being cholic acid (CA).[1][2] As amphipathic molecules, bile acids play a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins in the intestine.[3] Beyond their function in digestion, bile acids are now recognized as important signaling molecules that regulate their own synthesis and transport, as well as lipid, glucose, and energy homeostasis.[2][4] This is achieved through the activation of nuclear receptors, most notably the farnesoid X receptor (FXR), and G protein-coupled receptors like TGR5.[5] Given their diverse physiological roles, the pathways governing bile acid synthesis are of significant interest for understanding various metabolic diseases and for the development of novel therapeutics.

Biochemical Pathways of this compound Synthesis

The biosynthesis of CDCA from cholesterol is a complex multi-step process that occurs primarily in hepatocytes. There are two main pathways for CDCA synthesis: the classic (or neutral) pathway and the alternative (or acidic) pathway.[2][5]

The Classic (Neutral) Pathway

The classic pathway is the major route for bile acid synthesis in humans, accounting for approximately 90% of the total production.[6][7] This pathway is initiated in the endoplasmic reticulum by the enzyme cholesterol 7α-hydroxylase (CYP7A1) , which is the rate-limiting enzyme of this pathway.[2][5]

The key steps in the classic pathway leading to CDCA are:

-

7α-hydroxylation of Cholesterol: CYP7A1 hydroxylates cholesterol at the 7α-position to form 7α-hydroxycholesterol .[5]

-

Oxidation and Isomerization: 7α-hydroxycholesterol is then converted to 7α-hydroxy-4-cholesten-3-one by 3β-hydroxy-Δ⁵-C₂₇-steroid oxidoreductase.[5]

-

Further Modifications: A series of subsequent enzymatic reactions involving sterol 12α-hydroxylase (CYP8B1) determines the ratio of cholic acid to this compound. For CDCA synthesis, the intermediate is not hydroxylated at the 12α-position.[2] The steroid nucleus undergoes further modifications, including saturation of the double bond and epimerization of the 3β-hydroxyl group.

-

Side-chain Oxidation and Cleavage: The cholesterol side chain is oxidized and shortened by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) and peroxisomal enzymes, ultimately leading to the formation of this compound.[2]

The Alternative (Acidic) Pathway

The alternative pathway is initiated in the mitochondria and is thought to contribute to a smaller fraction of total bile acid synthesis under normal physiological conditions, though its importance may increase in certain pathological states.[6][8] This pathway begins with the oxidation of the cholesterol side chain.

The key steps in the alternative pathway are:

-

27-hydroxylation of Cholesterol: The initial and rate-limiting step is the hydroxylation of cholesterol at the 27-position by sterol 27-hydroxylase (CYP27A1) to form 27-hydroxycholesterol (B1664032) .[2]

-

7α-hydroxylation of Oxysterols: 27-hydroxycholesterol is then transported to the endoplasmic reticulum, where it is hydroxylated at the 7α-position by oxysterol 7α-hydroxylase (CYP7B1) .[9]

-

Conversion to CDCA: Following these initial steps, the intermediates undergo further modifications of the steroid nucleus and side-chain shortening, similar to the classic pathway, to form CDCA.[3]

Quantitative Data on CDCA Synthesis

The following tables summarize key quantitative data related to the enzymes and intermediates involved in the synthesis of this compound.

Table 1: Kinetic Parameters of Key Enzymes in CDCA Synthesis

| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Species | Reference |

| CYP7A1 | Cholesterol | 24 | 1.2 nmol/min/mg | Human | [10] |

| CYP27A1 | Cholesterol | 150 - 400 | Not specified | Rat | [11] |

| CYP7B1 | 27-hydroxycholesterol | Not specified | Not specified | Human | [12] |

| CYP7B1 | DHEA | Not specified | Not specified | Human | [12] |

Table 2: Physiological Concentrations of Key Intermediates in CDCA Synthesis

| Intermediate | Tissue/Fluid | Concentration | Species | Reference |

| Cholesterol | Liver | Increased in obesity | Human | |

| 7α-hydroxycholesterol | Liver | 5.3 ± 1.2 nmol/g | Human (Control) | [1] |

| 7α-hydroxycholesterol | Liver | 12.9 ± 2.6 nmol/g | Human (Gallstones) | [1] |

| 7α-hydroxycholesterol | Serum | 75 ± 19 ng/mL | Human (Control) | |

| 7α-hydroxycholesterol | Serum | 22 ± 8 ng/mL | Human (Cirrhosis) | [13] |

| 27-hydroxycholesterol | Serum | 17.7 ± 8.5 ng/mL | Human | [14] |

| 27-hydroxycholesterol | Serum | 0.3 - 0.8 µM | Human (Free) | |

| This compound | Serum | 5-fold higher in infants (first 6 months) vs. adults | Human | [15] |

| This compound | Bile | 5530 (5400-5660) uM | Human | [16] |

| Total Bile Acid Pool | - | Comparable between Chinese and Caucasians | Human | [17] |

Table 3: Relative Contribution of Synthesis Pathways

| Condition | Classic Pathway Contribution | Alternative Pathway Contribution | Species | Reference |

| Normal Physiology | ~90% | ~10% | Human | [6] |

| Normal Physiology | ~75% | ~25% | Mouse | [7] |

| Chronic Liver Disease | May be decreased | May be increased | Human | [8] |

| CYP7A1 Inhibition | Decreased | Becomes main pathway | Rat | [18] |

Visualization of Pathways and Workflows

Figure 1. The Classic (Neutral) Pathway of this compound Synthesis.

Figure 2. The Alternative (Acidic) Pathway of this compound Synthesis.

Figure 3. General Experimental Workflow for Bile Acid Analysis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the CDCA synthesis pathway.

Quantification of Bile Acids and Intermediates by LC-MS/MS

This protocol describes a general method for the analysis of bile acids in serum.

Materials:

-

Serum sample

-

Internal standard solution (e.g., deuterated bile acid standards)

-

Acetonitrile (B52724), ice-cold

-

Water, LC-MS grade

-

Formic acid

-

LC-MS/MS system with a C18 reversed-phase column

Procedure:

-

Sample Preparation:

-

To 100 µL of serum in a microcentrifuge tube, add an appropriate amount of the internal standard solution.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the initial mobile phase (e.g., 50% methanol in water).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate the bile acids using a C18 column with a gradient elution. A typical mobile phase system consists of water with 0.1% formic acid (Mobile Phase A) and a mixture of acetonitrile and methanol with 0.1% formic acid (Mobile Phase B).

-

Detect the bile acids using a triple quadrupole mass spectrometer in negative ion mode with multiple reaction monitoring (MRM).

-

-

Data Analysis:

-

Quantify the concentration of each bile acid by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of bile acid standards.

-

CYP7A1 Enzyme Activity Assay

This protocol is for determining the activity of cholesterol 7α-hydroxylase in liver microsomes.

Materials:

-

Liver microsomes

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

Cholesterol substrate (solubilized, e.g., with cyclodextrin)

-

Internal standard (e.g., 17α-ethynylestradiol)

-

Dichloromethane (B109758) for extraction

-

Reagents for derivatization (e.g., dansyl chloride) for LC-MS analysis

Procedure:

-

Reaction Setup:

-

In a reaction tube, combine liver microsomes, potassium phosphate buffer, and the cholesterol substrate.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

-

Initiation of Reaction:

-

Start the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

-

Termination and Extraction:

-

Stop the reaction by adding ice-cold dichloromethane containing the internal standard.

-

Vortex vigorously and centrifuge to separate the organic and aqueous phases.

-

-

Analysis:

-

Transfer the organic phase to a new tube and evaporate to dryness.

-

The product, 7α-hydroxycholesterol, can be derivatized and then quantified by LC-MS or GC-MS.

-

Calculate the enzyme activity based on the amount of product formed per unit time per milligram of microsomal protein.

-

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

This protocol outlines the steps for measuring the mRNA levels of genes encoding enzymes in the CDCA synthesis pathway.

Materials:

-

Liver tissue sample

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green-based)

-

Primers specific for the target genes (e.g., CYP7A1, CYP27A1, CYP7B1) and a reference gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction:

-

Homogenize the liver tissue and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Assess the quantity and quality of the extracted RNA using a spectrophotometer or a bioanalyzer.

-

-

Reverse Transcription:

-

Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

-

-

qPCR:

-

Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target and reference genes, and the qPCR master mix.

-

Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

-

Protein Expression Analysis by Western Blotting

This protocol details the detection and quantification of specific enzymes involved in CDCA synthesis at the protein level.

Materials:

-

Liver tissue or cell lysate

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the target protein (e.g., anti-CYP7A1)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification:

-

Homogenize the tissue or lyse the cells in lysis buffer.

-

Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

-

Determine the protein concentration of the lysate.

-

-

SDS-PAGE and Transfer:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane thoroughly.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Conclusion

The synthesis of this compound from cholesterol is a tightly regulated and complex process involving two primary pathways. Understanding the intricacies of these pathways, their enzymatic control, and their regulation is fundamental for elucidating the pathophysiology of various metabolic diseases and for the rational design of therapeutic interventions. The experimental protocols detailed in this guide provide a foundation for researchers to investigate the different facets of CDCA synthesis and its role in health and disease.

References

- 1. Accumulation of 7 alpha-hydroxycholesterol in liver tissue of patients with cholesterol gallstones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bile Acid Metabolism: Synthesis, Transport, and Microbiota Interactions - Creative Proteomics [creative-proteomics.com]

- 4. Bile acids: regulation of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Bile Acid Synthesis Pathway Is Present and Functional in the Human Ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bile Acids—A Peek Into Their History and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bile Acids and Metabolic Regulation: Mechanisms and clinical responses to bile acid sequestration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CYP7B1 - Wikipedia [en.wikipedia.org]

- 10. Enzyme kinetic modelling as a tool to analyse the behaviour of cytochrome P450 catalysed reactions: application to amitriptyline N-demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enzyme activity assay for cholesterol 27-hydroxylase in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Serum concentration of 7 alpha-hydroxycholesterol as an indicator of bile acid synthesis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitative detection of free 24S-hydroxycholesterol, and 27-hydroxycholesterol from human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cholic acid and this compound concentrations in serum during infancy and childhood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. hmdb.ca [hmdb.ca]

- 17. Bile acid pool size in relation to functional status of gallbladder and biliary lipid composition in Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quantitative estimations of the contribution of different bile acid pathways to total bile acid synthesis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

chenodeoxycholic acid mechanism of action on FXR

An In-depth Technical Guide: The Mechanism of Action of Chenodeoxycholic Acid on the Farnesoid X Receptor (FXR)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2] It functions as an endogenous sensor for bile acids, and its activation triggers a cascade of transcriptional events that maintain metabolic equilibrium.[2][3] this compound (CDCA), a primary bile acid synthesized from cholesterol in the liver, is recognized as the most potent natural endogenous ligand for FXR.[3][4][5][6] Understanding the precise mechanism by which CDCA activates FXR is fundamental for elucidating its physiological roles and for the development of therapeutic agents targeting metabolic and cholestatic liver diseases.

Core Mechanism of FXR Activation by CDCA

The activation of FXR by CDCA is a multi-step process involving ligand binding, conformational changes, heterodimerization, and the recruitment of co-regulators to modulate gene expression.

-

Ligand Binding: CDCA binds directly to the Ligand Binding Domain (LBD) of FXR.[7] The sterol ring of CDCA embeds into a hydrophobic pocket within the LBD.[8] This binding event is the initial trigger for receptor activation.

-

Conformational Change and Co-regulator Recruitment: The binding of CDCA induces a critical conformational change in the FXR protein, particularly in the C-terminal activation function helix (H12). This repositioning of H12 creates a stable interaction surface for the recruitment of nuclear co-activator proteins, such as Steroid Receptor Coactivator-1 (SRC-1).[5][7]

-

Heterodimerization with RXR: Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR).[2][9][10] This FXR/RXR heterodimer is the functional unit that recognizes and binds to specific DNA sequences.

-

DNA Binding and Transcriptional Regulation: The activated FXR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs), typically configured as an inverted repeat separated by one nucleotide (IR-1).[9][11] This binding to the promoter regions of target genes initiates the recruitment of the transcriptional machinery, leading to either the activation or repression of gene expression.[9]

Quantitative Analysis of CDCA-FXR Interaction

The potency of CDCA as an FXR agonist is typically quantified by its half-maximal effective concentration (EC50). This value can vary depending on the specific assay system and cell type used.

| Compound | Assay Type | Cell Line / System | EC50 Value (µM) | Reference |

| CDCA | Luciferase Reporter Assay | - | ~10 | [12] |

| CDCA | Luciferase Reporter Assay | - | 17 | [11] |

| CDCA | Co-activator Recruitment Assay (SRC-1) | In vitro | 3.5 | [5] |

| CDCA | Cell-based Transactivation Assay | - | 50 | [5] |

Downstream Signaling Pathways and Target Genes

CDCA-mediated FXR activation regulates a network of genes primarily involved in bile acid homeostasis, creating a negative feedback loop to prevent bile acid toxicity.

Primary FXR Signaling Pathway

The most well-characterized pathway involves the regulation of bile acid synthesis and transport. FXR activation by CDCA induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[6][9][10] SHP, in turn, inhibits the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[6][9][11][13]

Simultaneously, FXR directly upregulates the expression of key transporters involved in bile acid efflux from hepatocytes, including the Bile Salt Export Pump (BSEP) and the Organic Solute Transporter alpha/beta (OSTα/OSTβ).[6][11][14] In the intestine, FXR activation induces Fibroblast Growth Factor 19 (FGF19 in humans), which travels to the liver to further suppress CYP7A1 expression.[10][11]

References

- 1. FXR signaling in metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FXR signaling in the enterohepatic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. indigobiosciences.com [indigobiosciences.com]

- 10. The Pathophysiology of Farnesoid X Receptor (FXR) in the GI Tract: Inflammation, Barrier Function and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. indigobiosciences.com [indigobiosciences.com]

- 14. Farnesoid X Receptor Agonists Obeticholic Acid and this compound Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Chenodeoxycholic Acid Signaling in Hepatocytes: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Chenodeoxycholic acid (CDCA), a primary bile acid synthesized from cholesterol in the liver, has transcended its traditional role as a simple lipid emulsifier to emerge as a critical signaling molecule in hepatic physiology and pathophysiology.[1][2][3] In hepatocytes, CDCA orchestrates a complex network of signaling pathways that govern bile acid homeostasis, lipid and glucose metabolism, and cellular protection.[4][5][6] Dysregulation of these pathways is implicated in a range of liver diseases, including cholestasis, nonalcoholic fatty liver disease (NAFLD), and liver cancer. This technical guide provides an in-depth exploration of the core CDCA signaling pathways in hepatocytes, with a focus on experimental methodologies and quantitative data to support further research and drug development.

Core Signaling Pathways

CDCA exerts its effects in hepatocytes primarily through the activation of the nuclear receptor Farnesoid X Receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[7]

The Farnesoid X Receptor (FXR) Pathway

FXR is a ligand-activated transcription factor that functions as the master regulator of bile acid homeostasis.[5][6] CDCA is the most potent endogenous ligand for FXR.[7][8]

Mechanism of Activation: Upon entering the hepatocyte, CDCA binds to the ligand-binding domain of FXR in the cytoplasm. This binding event induces a conformational change in FXR, leading to its heterodimerization with the Retinoid X Receptor (RXR). The CDCA-FXR-RXR complex then translocates to the nucleus, where it binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[9]

Downstream Effects: The activation of FXR by CDCA initiates a cascade of transcriptional events aimed at protecting the liver from bile acid overload and maintaining metabolic homeostasis.

-

Repression of Bile Acid Synthesis: A key downstream effect of FXR activation is the potent repression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[6][10][11] This occurs primarily through the induction of the Small Heterodimer Partner (SHP), a transcriptional repressor that in turn inhibits the activity of liver receptor homolog-1 (LRH-1) and hepatocyte nuclear factor 4α (HNF4α), which are essential for CYP7A1 transcription.[6][11]

-

Promotion of Bile Acid Efflux: FXR activation upregulates the expression of several transporters involved in the efflux of bile acids from hepatocytes into the bile canaliculi and sinusoidal blood.[5] These include the Bile Salt Export Pump (BSEP) and the Multidrug Resistance-Associated Protein 2 (MRP2) on the apical membrane, and the Organic Solute Transporter α/β (OSTα/OSTβ) on the basolateral membrane.[5]

-

Regulation of Lipid and Glucose Metabolism: FXR signaling influences lipid and glucose homeostasis by regulating the expression of genes involved in fatty acid synthesis and oxidation, gluconeogenesis, and insulin (B600854) sensitivity.[8]

-

Induction of Detoxifying Enzymes: CDCA-mediated FXR activation can induce the expression of antioxidant and xenobiotic-metabolizing enzymes through a pathway involving AMP-activated protein kinase (AMPK) and extracellular signal-regulated kinase 1/2 (ERK1/2).[4]

The G Protein-Coupled Bile Acid Receptor 1 (GPBAR1/TGR5) Pathway

GPBAR1, also known as TGR5, is a cell surface receptor expressed in various liver cell types, including hepatocytes, Kupffer cells, and sinusoidal endothelial cells.[12][13][14] While lithocholic acid (LCA) is its most potent natural agonist, CDCA also activates TGR5.[7][12]

Mechanism of Activation: CDCA binding to TGR5 on the hepatocyte membrane activates the associated Gαs protein, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP).[13]

Downstream Effects: The increase in intracellular cAMP triggers a variety of downstream signaling cascades, primarily through the activation of Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC).

-

Metabolic Regulation: TGR5 activation has been shown to improve glucose tolerance and influence energy expenditure.[12]

-

Anti-inflammatory Effects: In Kupffer cells, TGR5 signaling can reduce the expression of pro-inflammatory cytokines.[12]

-

Bile Acid Homeostasis: TGR5 activation can decrease the expression of CYP8B1, an enzyme involved in cholic acid synthesis, thereby altering the hydrophobicity of the bile acid pool.[12]

-

Cell Proliferation and Survival: In certain contexts, TGR5 signaling can promote hepatocyte proliferation and protect against apoptosis.[14]

References

- 1. metabolon.com [metabolon.com]

- 2. medicapharma.com [medicapharma.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Farnesoid X receptor activation by this compound induces detoxifying enzymes through AMP-activated protein kinase and extracellular signal-regulated kinase 1/2-mediated phosphorylation of CCAAT/enhancer binding protein β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Farnesoid X Receptor Agonists Obeticholic Acid and this compound Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound: An Update on Its Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Genome-wide interrogation of hepatic FXR reveals an asymmetric IR-1 motif and synergy with LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Downregulation of Cyp7a1 by Cholic Acid and this compound in Cyp27a1/ApoE Double Knockout Mice: Differential Cardiovascular Outcome [frontiersin.org]

- 11. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Therapeutic Opportunities of GPBAR1 in Cholestatic Diseases [frontiersin.org]

The Pivotal Role of Chenodeoxycholic Acid in Metabolic Homeostasis and Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Chenodeoxycholic acid (CDCA), a primary bile acid synthesized from cholesterol in the liver, has emerged as a critical signaling molecule in the regulation of metabolic pathways.[1][2][3][4] Beyond its classical role in facilitating lipid digestion and absorption, CDCA functions as an endogenous ligand for key nuclear and cell surface receptors, thereby orchestrating a complex network of transcriptional and signaling events that govern glucose, lipid, and energy metabolism.[2][5][6] Dysregulation of CDCA signaling is increasingly implicated in the pathophysiology of prevalent metabolic disorders, including insulin (B600854) resistance, non-alcoholic fatty liver disease (NAFLD), and dyslipidemia, making it a compelling target for therapeutic intervention.[7][8][9] This technical guide provides a comprehensive overview of the multifaceted role of CDCA in metabolic diseases, with a focus on its molecular mechanisms, quantitative effects, and the experimental methodologies used to elucidate its function.

Core Signaling Pathways of this compound

CDCA exerts its pleiotropic metabolic effects primarily through the activation of two key receptors: the nuclear farnesoid X receptor (FXR) and the membrane-bound G protein-coupled receptor, TGR5.

Farnesoid X Receptor (FXR) Signaling

CDCA is the most potent natural endogenous ligand for FXR, a nuclear receptor that acts as a master regulator of bile acid, lipid, and glucose homeostasis.[6][10] Upon binding CDCA, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific response elements in the promoter regions of target genes, thereby modulating their transcription.

FXR activation by CDCA in the liver initiates a negative feedback loop to control bile acid synthesis by inducing the expression of the small heterodimer partner (SHP), which in turn represses the transcription of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[3][4][10] Furthermore, FXR activation influences lipid metabolism by downregulating sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor for lipogenesis, and apolipoprotein C-III (ApoC-III), an inhibitor of lipoprotein lipase, thereby reducing triglyceride levels.[10][11] CDCA also upregulates the expression of bile acid efflux transporters like the bile salt export pump (BSEP) and organic solute transporter alpha/beta (OSTα/β), promoting bile acid clearance from hepatocytes.[12]

Takeda G Protein-Coupled Receptor 5 (TGR5) Signaling

CDCA also activates TGR5, a G protein-coupled receptor expressed in various tissues, including enteroendocrine L-cells, brown adipose tissue, and macrophages.[13][14] TGR5 activation by CDCA stimulates intracellular cyclic adenosine (B11128) monophosphate (cAMP) production, leading to downstream signaling events that impact glucose homeostasis and inflammation.[13]

In enteroendocrine L-cells, TGR5 activation by CDCA triggers the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances glucose-dependent insulin secretion from pancreatic β-cells, thereby contributing to improved glycemic control.[13][15] TGR5 signaling also plays a role in energy expenditure and has anti-inflammatory effects.[13][14]

Quantitative Effects of this compound on Metabolic Parameters

The metabolic effects of CDCA have been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data on its impact on insulin resistance, lipid profiles, and markers of NAFLD.

Table 1: Effects of CDCA on Glucose Homeostasis and Insulin Sensitivity

| Parameter | Model/Population | Treatment Details | Outcome | Reference |

| Insulin Resistance | Palmitate-treated 3T3-L1 adipocytes | CDCA treatment | Reversal of insulin resistance | [7] |

| Insulin Resistance | High-fat diet-fed rats | CDCA treatment | Amelioration of insulin resistance | [7] |

| Insulin Levels | Human subjects with gallstones | CDCA treatment | Reduced insulin levels | [11] |

| GLP-1 Secretion | Roux-en-Y gastric bypass patients | 1250 mg oral CDCA | Significant increase in plasma GLP-1 | [15] |

| C-peptide Secretion | Roux-en-Y gastric bypass patients | 1250 mg oral CDCA | Significant increase in plasma C-peptide | [15] |

Table 2: Effects of CDCA on Lipid Metabolism

| Parameter | Model/Population | Treatment Details | Outcome | Reference |

| Serum Triglycerides | Patients with endogenous hypertriglyceridemia | 600 mg/day CDCA | Significant decrease in serum triglycerides | [16] |

| HDL Cholesterol | Patients with endogenous hypertriglyceridemia | 600 mg/day CDCA | Significant increase in HDL cholesterol | [16] |

| Total & LDL Cholesterol | Male subjects | 15 mg/kg/day CDCA | ~10% increase in plasma LDL cholesterol | [11] |

| Apolipoprotein C-III | Male subjects | 15 mg/kg/day CDCA | Reduced levels | [11] |

| Lipoprotein(a) | Male subjects | 15 mg/kg/day CDCA | Reduced levels | [11] |

| Hepatic Triglyceride Production | Humans | CDCA treatment | Reduced triglyceride production | [11] |

Table 3: Effects of CDCA in the Context of Non-Alcoholic Fatty Liver Disease (NAFLD)

| Parameter | Population | Observation | Reference |

| Total CDCA Levels | Women with NAFLD | Significantly higher concentrations compared to healthy controls | [17] |

| Total Bile Acids | Women with NAFLD | Significantly higher concentrations compared to healthy controls | [17] |

| Bile Acid Synthesis | NAFLD/NASH patients | Potential shift towards the alternative pathway, which produces CDCA | [8] |

Detailed Experimental Protocols

Understanding the methodologies employed in studying CDCA's effects is crucial for interpreting the data and designing future experiments.

In Vitro Adipocyte Insulin Resistance Model

-

Cell Line: 3T3-L1 preadipocytes.

-

Differentiation: Cells are differentiated into mature adipocytes using a standard cocktail of insulin, dexamethasone, and isobutylmethylxanthine.

-

Induction of Insulin Resistance: Differentiated adipocytes are treated with palmitate to induce insulin resistance, characterized by reduced glucose uptake in response to insulin.

-

CDCA Treatment: Insulin-resistant adipocytes are then treated with CDCA.

-

Outcome Measures: Glucose uptake is measured using radiolabeled glucose. The expression and phosphorylation status of key proteins in the insulin signaling pathway (e.g., Akt) are assessed by Western blotting. Secretion of adipokines (e.g., TNF-α, adiponectin) into the culture medium is quantified using ELISA.[7]

Animal Models of Metabolic Disease

-

Model: High-fat diet (HFD)-induced obese and insulin-resistant rats or mice.

-

Diet: Animals are fed a diet rich in saturated fats for a specified period to induce metabolic syndrome-like characteristics.

-

CDCA Administration: CDCA is administered orally (e.g., via gavage or mixed in the diet) at a specific dose and for a defined duration.

-

Outcome Measures:

-

Glucose Homeostasis: Glucose and insulin tolerance tests are performed. Fasting blood glucose and insulin levels are measured.

-

Lipid Profile: Serum levels of triglycerides, total cholesterol, HDL, and LDL are determined.

-

Liver Histology: Liver tissue is collected, sectioned, and stained (e.g., with H&E and Oil Red O) to assess steatosis, inflammation, and fibrosis.

-

Gene Expression Analysis: RNA is extracted from tissues (liver, adipose) to quantify the expression of genes involved in metabolic pathways using RT-qPCR.[7]

-

Human Clinical Studies

-

Study Design: Randomized, placebo-controlled, crossover studies are often employed.

-

Participants: Healthy volunteers or patients with specific metabolic conditions (e.g., hypertriglyceridemia, gallstones, post-bariatric surgery).

-

Intervention: Oral administration of CDCA at a specified dose (e.g., 15 mg/kg/day) for a defined period.[11][18][19]

-

Outcome Measures:

-

Lipoprotein Kinetics: Stable isotope tracer techniques are used to determine the production and clearance rates of lipoproteins (e.g., VLDL, LDL).[11]

-

Hormone Levels: Plasma concentrations of hormones like GLP-1, C-peptide, and FGF19 are measured using immunoassays (e.g., ELISA) at baseline and after the intervention.[15]

-

Markers of Bile Acid and Cholesterol Synthesis: Serum levels of 7α-hydroxy-4-cholesten-3-one (C4) and lathosterol (B1674540) are measured as surrogate markers for bile acid and cholesterol synthesis, respectively.[11]

-

Logical Relationships and Experimental Workflows

The following diagrams illustrate the logical flow of investigating the role of CDCA in metabolic diseases.

Conclusion and Future Directions

This compound is a pleiotropic signaling molecule with profound effects on metabolic homeostasis. Its ability to modulate key metabolic pathways through the activation of FXR and TGR5 underscores its significance in the pathophysiology of insulin resistance, dyslipidemia, and NAFLD. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals.

Future research should focus on elucidating the tissue-specific actions of CDCA and the development of selective modulators of its signaling pathways. Targeting intestinal FXR, for instance, could offer therapeutic benefits for metabolic diseases with an improved safety profile compared to systemic FXR activation. Furthermore, a deeper understanding of the interplay between CDCA, the gut microbiota, and host metabolism will likely unveil novel therapeutic avenues for a range of metabolic disorders. The continued investigation of CDCA and its signaling networks holds immense promise for the development of innovative treatments for some of the most pressing health challenges of our time.

References

- 1. academic.oup.com [academic.oup.com]

- 2. metabolon.com [metabolon.com]

- 3. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bile Acid and Cholesterol Metabolism in Atherosclerotic Cardiovascular Disease and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dietary this compound improves growth performance and intestinal health by altering serum metabolic profiles and gut bacteria in weaned piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. This compound, an endogenous FXR ligand alters adipokines and reverses insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Why Bile Acids Are So Important in Non-Alcoholic Fatty Liver Disease (NAFLD) Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. ahajournals.org [ahajournals.org]

- 11. Treatment with the natural FXR agonist this compound reduces clearance of plasma LDL whilst decreasing circulating PCSK9, lipoprotein(a) and apolipoprotein C-III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. This compound stimulates glucagon-like peptide-1 secretion in patients after Roux-en-Y gastric bypass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound and ursodeoxycholic acid effects in endogenous hypertriglyceridemias. A controlled double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Gender-Specific Bile Acid Profiles in Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effects of this compound and deoxycholic acid on cholesterol absorption and metabolism in humans - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]

- 19. Effects of this compound and deoxycholic acid on cholesterol absorption and metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Chenodeoxycholic Acid: A Key Signaling Molecule in the Gut-Brain Axis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Chenodeoxycholic acid (CDCA), a primary bile acid synthesized from cholesterol in the liver, has emerged as a critical signaling molecule, extending its influence far beyond its classical role in dietary lipid digestion.[1] This technical guide delves into the multifaceted role of CDCA within the gut-brain axis, a complex bidirectional communication network that links the gastrointestinal system and the central nervous system. We will explore the synthesis and metabolism of CDCA, its interaction with key receptors in the gut, namely the farnesoid X receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5), and the subsequent downstream signaling cascades that influence gut physiology. Furthermore, this guide will elucidate the mechanisms by which CDCA and its downstream signals cross into the central nervous system to modulate neuronal function, thereby impacting behavior and neurological health. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, complete with quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows to facilitate a deeper understanding of CDCA's therapeutic potential in the context of gut-brain axis disorders.

This compound: Synthesis and Metabolism

This compound is one of the two primary bile acids synthesized from cholesterol in human liver hepatocytes.[1][2] The synthesis of CDCA is a multi-step enzymatic process.[2] Once synthesized, CDCA is conjugated with the amino acids glycine (B1666218) or taurine (B1682933) to form glyco-chenodeoxycholate and tauro-chenodeoxycholate, respectively. This conjugation lowers the pKa of the molecule, making it more water-soluble and effective at the physiological pH of the intestine.[2]

Following secretion into the bile and release into the small intestine, a majority of CDCA is reabsorbed in the ileum and returns to the liver via the enterohepatic circulation.[2] A portion of CDCA that escapes reabsorption enters the colon, where it is metabolized by the gut microbiota into secondary bile acids, primarily lithocholic acid (LCA) and ursodeoxycholic acid (UDCA).[1][2]

CDCA Signaling in the Gut: A Tale of Two Receptors

In the gastrointestinal tract, CDCA exerts its signaling functions primarily through two key receptors: the nuclear receptor FXR and the membrane-bound G-protein coupled receptor TGR5.[3]

Farnesoid X Receptor (FXR) Signaling

CDCA is a potent natural agonist of the farnesoid X receptor (FXR).[2] Upon activation by CDCA, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription.[4] This signaling pathway is crucial for maintaining bile acid homeostasis, gut barrier integrity, and modulating inflammation.[4][5]

Key Downstream Effects of FXR Activation by CDCA:

-

Bile Acid Homeostasis: In the intestine, FXR activation induces the expression of fibroblast growth factor 15 (FGF15 in mice, FGF19 in humans), which travels to the liver to suppress bile acid synthesis.[3][6] FXR also regulates the expression of transporters involved in bile acid uptake and efflux in enterocytes.[4]

-

Gut Barrier Function: CDCA has been shown to protect the intestinal epithelial barrier function via the FXR-myosin light chain kinase (MLCK) pathway.[7]

-

Inflammation: FXR activation has anti-inflammatory effects in the gut by interacting with pathways such as the nuclear factor-kappaB (NF-κB) signaling pathway.[6]

Takeda G-protein-coupled Receptor 5 (TGR5) Signaling

CDCA also activates TGR5, a G-protein coupled receptor expressed on the surface of various intestinal cells, including enteroendocrine L-cells.[3][8] Activation of TGR5 by CDCA initiates a signaling cascade that plays a significant role in metabolic regulation.

Key Downstream Effects of TGR5 Activation by CDCA:

-

GLP-1 Secretion: TGR5 activation in intestinal L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1).[3] GLP-1 is an incretin (B1656795) hormone that enhances glucose-stimulated insulin (B600854) secretion from pancreatic β-cells, promotes satiety, and slows gastric emptying.[3][8] This positions TGR5 as a potential therapeutic target for metabolic disorders.

-

Energy Homeostasis: The CDCA-TGR5 signaling pathway is involved in regulating energy homeostasis.[9]

CDCA in the Brain: A Direct Line of Communication

Recent evidence indicates that bile acids, including CDCA, can cross the blood-brain barrier and directly influence the central nervous system.[8][10] Functional FXR has been identified in brain neurons, suggesting a direct role for CDCA in neuronal signaling.[11]

Neuroprotective Effects of CDCA:

-

Alzheimer's Disease: Studies have shown that CDCA can ameliorate neurotoxicity and cognitive deterioration in rat models of Alzheimer's disease by enhancing insulin signaling.[11]

-

Stroke: Research indicates that increased brain levels of CDCA are associated with reduced stroke infarct area in mice.[10][12] This neuroprotective effect is thought to be mediated by the reduction of glutamate-induced excitotoxicity through the modulation of N-methyl-D-aspartate receptor (NMDAR) activity.[12]

The Gut-Brain Axis: CDCA as a Central Mediator

The signaling pathways initiated by CDCA in the gut do not remain localized. The gut-brain axis provides a bidirectional communication network through which gut-derived signals, including those from CDCA, can influence brain function and behavior.

Mechanisms of CDCA-mediated Gut-Brain Communication:

-

Gut Hormones: As discussed, CDCA stimulates the release of GLP-1, a gut hormone with known effects on appetite and satiety centers in the brain.[3][8]

-

Vagus Nerve: The vagus nerve provides a direct physical link between the gut and the brain. TGR5 activation has been implicated in gut-to-brain signaling related to satiety via the vagus nerve.[8]

-

Gut Microbiota: CDCA influences the composition of the gut microbiota, and in turn, the microbiota metabolizes CDCA into secondary bile acids.[13] These microbial metabolites can also act as signaling molecules within the gut-brain axis.

-

Immune System: CDCA's anti-inflammatory effects in the gut can influence immune-mediated signaling to the brain.[8]

Quantitative Data

The following tables summarize key quantitative data related to CDCA signaling.

Table 1: Receptor Binding and Activation

| Compound | Receptor | Assay Type | EC50 | Reference |

| This compound (CDCA) | Human FXR | Cell-based reporter assay | 17 µM | [11] |

| This compound (CDCA) | Human FXR | Transfection studies | 50 µM | [13] |

| Obeticholic Acid (OCA) | Human FXR | Cell-based reporter assay | 99 nM | [14] |

| Tauro-lithocholic acid (T-LCA) | TGR5 | Agonist activity assay | 0.03 µM | [11] |

| Deoxycholic acid (DCA) | TGR5 | Agonist activity assay | 1.01 µM | [11] |

Table 2: Effects on Gut Hormone Secretion

| Treatment | Hormone | Basal Concentration (pmol/L) | Peak Concentration (pmol/L) | P-value vs. Placebo | Reference |

| Oral this compound (CDCA) | GLP-1 | 14.3 ± 1.5 | 29.1 ± 2.2 | < 0.01 | [3] |

Table 3: Effects on FXR Target Gene Expression in HepG2 Cells

| Treatment | Target Gene | Fold Increase in mRNA Expression | Reference |

| This compound (CDCA) | BSEP | 750-fold | [15] |

| Deoxycholic Acid (DCA) | BSEP | 250-fold | [15] |

| Cholic Acid (CA) | BSEP | 75-fold | [15] |

| Ursodeoxycholic Acid (UDCA) | BSEP | 15-fold | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To accurately quantify the concentration of CDCA in biological matrices such as serum, plasma, and tissue homogenates.

Principle: This method utilizes the high selectivity and sensitivity of LC-MS/MS for the separation and detection of CDCA. A stable isotope-labeled internal standard (e.g., CDCA-d4) is used to correct for matrix effects and variations in sample preparation and instrument response.

Materials:

-

Biological sample (serum, plasma, or tissue homogenate)

-

This compound analytical standard

-

This compound-d4 (internal standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

Pipettes and tips

-

Centrifuge

-

HPLC system coupled to a tandem mass spectrometer

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.

-

Add 20 µL of the internal standard solution (CDCA-d4 in methanol).

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.[1]

-

-

LC-MS/MS Analysis:

-

HPLC Conditions:

-

Column: Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm[1]

-

Column Temperature: 50 °C[1]

-

Mobile Phase A: 0.1% Formic acid in Water[1]

-

Mobile Phase B: Methanol/Acetonitrile (1:1, v/v)[1]

-

Flow Rate: 0.65 mL/min[1]

-

Injection Volume: 10 µL[1]

-

A suitable gradient elution program should be developed to achieve optimal separation of CDCA from other bile acids and matrix components.

-

-

MS/MS Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Specific MRM transitions for CDCA and its internal standard should be optimized.

-

-

-

Data Analysis:

-

Integrate the peak areas for CDCA and the internal standard.

-

Calculate the ratio of the peak area of CDCA to the peak area of the internal standard.

-

Generate a calibration curve using known concentrations of CDCA standards.

-

Determine the concentration of CDCA in the unknown samples by interpolating from the calibration curve.

-

FXR Activation Assay (Cell-Based Luciferase Reporter Gene Assay)

Objective: To determine the ability of a test compound (e.g., CDCA) to activate the farnesoid X receptor.

Principle: This assay utilizes a mammalian cell line co-transfected with an FXR expression plasmid and a reporter plasmid containing a luciferase gene under the control of an FXR response element (FXRE). Activation of FXR by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence.

Materials:

-

HEK293T or HepG2 cells

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

FXR expression plasmid

-

FXRE-luciferase reporter plasmid

-

Transfection reagent (e.g., Lipofectamine)

-

Test compound (CDCA)

-

Positive control (e.g., GW4064)

-

Vehicle control (e.g., DMSO)

-

96-well white, clear-bottom assay plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Culture the cells in appropriate medium.

-

Co-transfect the cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.[8]

-

-

Cell Plating:

-

After 24 hours of transfection, seed the cells into 96-well plates.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound (CDCA) and the positive control.

-

Replace the cell culture medium with medium containing the test compounds or controls.

-

-

Incubation:

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.[8]

-

-

Luciferase Assay:

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.[8]

-

-

Data Analysis:

-

Calculate the fold activation of luciferase activity relative to the vehicle control.

-

Plot the fold activation against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.[8]

-

Animal Model: Bile Duct Ligation in Rats

Objective: To create an animal model of cholestasis to study the effects of altered bile acid metabolism.

Principle: Ligation of the common bile duct in rats obstructs bile flow, leading to the accumulation of bile acids in the liver and circulation. This model is used to study the pathophysiology of cholestatic liver injury and the effects of therapeutic interventions.

Procedure (Simplified from a partial bile duct ligation protocol):

-

Anesthesia: Anesthetize the rat using an appropriate anesthetic agent.

-

Surgical Preparation: Shave and disinfect the abdominal area.

-

Laparotomy: Make a midline abdominal incision to expose the abdominal cavity.

-

Bile Duct Isolation: Gently retract the liver to locate and isolate the common bile duct.

-

Ligation:

-

Carefully pass two surgical sutures under the common bile duct.

-

For a complete ligation, tie both sutures tightly around the bile duct. For a partial ligation, a stent or a needle of a specific gauge can be placed alongside the bile duct before tying the sutures, and then removed to create a partial obstruction.[5]

-

-

Closure: Close the abdominal incision in layers.

-

Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.

Note: All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.

Mandatory Visualizations

Signaling Pathways

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Effects of Manipulating Circulating Bile Acid Concentrations on Postprandial GLP-1 Secretion and Glucose Metabolism After Roux-en-Y Gastric Bypass [frontiersin.org]

- 3. This compound stimulates glucagon‐like peptide‐1 secretion in patients after Roux‐en‐Y gastric bypass - PMC [pmc.ncbi.nlm.nih.gov]

- 4. livescience.com [livescience.com]

- 5. Novel partial common bile duct ligation procedure in rats with reduced mortality and delayed onset of cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of this compound on the secretion of gut peptides and fibroblast growth factors in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound (CDCA) Protects against the Lipopolysaccharide-Induced Impairment of the Intestinal Epithelial Barrier Function via the FXR-MLCK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. The bile acid this compound associates with reduced stroke in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Farnesoid X receptor induces Takeda G-protein receptor 5 cross-talk to regulate bile acid synthesis and hepatic metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel partial common bile duct ligation procedure in rats with reduced mortality and delayed onset of cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Farnesoid X Receptor Agonists Obeticholic Acid and this compound Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The farnesoid X receptor controls gene expression in a ligand- and promoter-selective fashion - PubMed [pubmed.ncbi.nlm.nih.gov]

chenodeoxycholic acid structure and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized in the liver from cholesterol.[1][2] As a key component of the bile acid pool, it plays a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins. Beyond its physiological functions in digestion, CDCA is a significant signaling molecule, acting as a potent endogenous ligand for the farnesoid X receptor (FXR), a nuclear receptor that governs the expression of numerous genes involved in bile acid, lipid, and glucose homeostasis.[1] This technical guide provides an in-depth overview of the structure, chemical properties, and biological activities of this compound, with a focus on its interaction with the FXR signaling pathway.

Structure and Chemical Identity

This compound is a C24 steroid carboxylic acid. Its chemical structure is characterized by a steroid nucleus with hydroxyl groups at the 3α and 7α positions.[1]

-

IUPAC Name: (3α,5β,7α)-3,7-dihydroxycholan-24-oic acid[3]

-

Systematic IUPAC Name: (4R)-4-[(1R,3aS,3bR,4R,5aS,7R,9aS,9bS,11aR)-4,7-Dihydroxy-9a,11a-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-1-yl]pentanoic acid[1]

-

Other Names: Chenodiol, Chenix, Anthropodeoxycholic Acid, CDCA, Fluibil, Hekbilin, Kebilis, Ulmenide[1][3]

-

CAS Number: 474-25-9[1]

-

Molecular Formula: C₂₄H₄₀O₄[3]

-

Molecular Weight: 392.57 g/mol

The crystal structure of this compound has been resolved, revealing a complex hydrogen-bonding network involving the hydroxyl and carboxyl groups.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | References |

| Physical Description | White crystalline solid | [1][3] |

| Melting Point | 165–167 °C | [1][3] |

| pKa | ~5.0 | [2] |

| Solubility in Water | Sparingly soluble | [3] |

| Solubility in Organic Solvents | Soluble in alcohol, acetic acid, ethanol (B145695) (~20 mg/mL), DMSO (~20 mg/mL), and DMF (~30 mg/mL) | [3] |

| Critical Micellar Concentration (CMC) | 3.6 mM |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the chemical modification of cholic acid, a readily available bile acid. The general steps are outlined below:

-

Esterification of Cholic Acid: Cholic acid is dissolved in anhydrous methanol, and concentrated hydrochloric acid is added. The mixture is refluxed to produce methyl cholate (B1235396).

-

Selective Acetylation: The 3α and 7α hydroxyl groups of methyl cholate are selectively protected by reacting with acetic anhydride.

-

Oxidation of the 12α-Hydroxyl Group: The unprotected 12α-hydroxyl group is oxidized to a keto group using an oxidizing agent like chromic acid.

-

Saponification: The acetyl protecting groups and the methyl ester are hydrolyzed using a strong base, such as sodium hydroxide (B78521) in ethanol, to yield 12-oxo-chenodeoxycholic acid.

-

Wolff-Kishner Reduction: The 12-keto group is reduced to a methylene (B1212753) group using hydrazine (B178648) hydrate (B1144303) and a strong base (e.g., potassium hydroxide) in a high-boiling solvent like ethylene (B1197577) glycol.

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent, such as aqueous ethanol or ethyl acetate.

Purification of this compound

Purification of this compound from biological sources (e.g., swine bile) or crude synthesis mixtures can be achieved through the following steps:

-

Pre-treatment and Extraction: The starting material is dissolved in an organic solvent (e.g., ethyl acetate) often with the addition of a salt (e.g., sodium chloride) to improve partitioning. The mixture is refluxed, cooled, and filtered to remove insoluble materials. The solvent is then removed under reduced pressure.[4]

-

Esterification and Acetylation: The crude extract undergoes esterification and acetylation as described in the synthesis protocol to form the diacetate methyl ester derivative.[4]

-

Crystallization: The derivatized this compound is purified by recrystallization from an alcohol, such as methanol. This step is often repeated to achieve high purity.[4]

-

Deprotection: The purified diacetate methyl ester is hydrolyzed with a base (e.g., sodium hydroxide) in water.[4]

-

Precipitation and Final Crystallization: The pH of the solution is adjusted to the acidic range (pH 2-3) with an acid (e.g., hydrochloric acid) to precipitate the pure this compound. The precipitate is then collected, washed, and dried.[4]

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration.

-

Preparation of the Analyte Solution: A known concentration of this compound is dissolved in a suitable solvent mixture, typically a co-solvent system like methanol-water or DMSO-water, due to its low aqueous solubility. The ionic strength of the solution is kept constant using an inert salt like KCl.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.

Determination of Solubility by the Shake-Flask Method

The equilibrium solubility of this compound can be determined using the shake-flask method.

-

Preparation: An excess amount of solid this compound is added to a series of vials containing a specific solvent (e.g., water, buffer of a specific pH, or an organic solvent).

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath or shaker until equilibrium is reached. The time to reach equilibrium should be determined experimentally but is typically 24-48 hours.

-

Sample Collection and Preparation: After equilibration, the suspension is allowed to settle, or it is centrifuged/filtered to separate the undissolved solid from the saturated solution. An aliquot of the clear supernatant is carefully removed.

-

Quantification: The concentration of this compound in the supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.

-

Calculation: The solubility is expressed as the concentration of the dissolved this compound in the saturated solution (e.g., in mg/mL or mol/L).

Farnesoid X Receptor (FXR) Signaling Pathway

This compound is the most potent endogenous agonist of the Farnesoid X Receptor (FXR).[1] Activation of FXR by CDCA initiates a complex signaling cascade that regulates the expression of numerous genes involved in bile acid synthesis and transport, lipid metabolism, and glucose homeostasis.

Upon entering the cell, CDCA binds to and activates FXR in the cytoplasm. The activated FXR translocates to the nucleus where it forms a heterodimer with the Retinoid X Receptor (RXR). This FXR/RXR heterodimer then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

Key downstream effects of CDCA-mediated FXR activation include:

-

Inhibition of Bile Acid Synthesis: FXR activation induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the activity of key enzymes in the bile acid synthesis pathway, such as Cholesterol 7α-hydroxylase (CYP7A1) and Sterol 12α-hydroxylase (CYP8B1). This represents a negative feedback mechanism to control the size of the bile acid pool.

-

Promotion of Bile Acid Efflux: FXR upregulates the expression of transporters responsible for pumping bile acids out of hepatocytes, including the Bile Salt Export Pump (BSEP) and the Multidrug Resistance-associated Protein 2 (MRP2).

-

Regulation of Lipid and Glucose Metabolism: FXR activation influences triglyceride and cholesterol metabolism and has been shown to improve insulin (B600854) sensitivity.

The following diagram illustrates the core signaling pathway of this compound through FXR activation.

References

The Pivotal Role of Chenodeoxycholic Acid in Digestive Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chenodeoxycholic acid (CDCA), a primary bile acid synthesized from cholesterol in the liver, is a cornerstone of digestive physiology.[1][2][3] Its multifaceted functions extend from the emulsification of dietary fats to the intricate regulation of metabolic pathways. This technical guide provides an in-depth exploration of the physiological roles of CDCA in digestion, offering a comprehensive resource for researchers, scientists, and professionals in drug development. This document details the synthesis and enterohepatic circulation of CDCA, its critical role in lipid digestion and absorption through micelle formation, and its function as a key signaling molecule, primarily through the activation of the Farnesoid X Receptor (FXR).[1][4] Furthermore, this guide presents quantitative data on its physiological effects, detailed experimental protocols for its study, and visual representations of its key signaling pathways.

Introduction

This compound (CDCA) and cholic acid are the two primary bile acids synthesized by the human liver directly from cholesterol.[2] As an amphipathic molecule, CDCA possesses both hydrophobic and hydrophilic regions, enabling it to act as a biological detergent, a property fundamental to its role in digestion.[5] Beyond its digestive functions, CDCA is a potent signaling molecule, influencing gene expression and metabolic pathways.[3][5] Understanding the intricate mechanisms of CDCA action is paramount for developing therapeutics for a range of conditions, including cholestatic liver diseases, gallstones, and metabolic disorders.[5]

Synthesis and Enterohepatic Circulation of this compound

The synthesis of CDCA from cholesterol in hepatocytes occurs via two main pathways: the classic (or neutral) pathway and the alternative (or acidic) pathway.[6][7]

-